molecular formula C7H7N3O B15203806 Isoxazolo[5,4-b]pyridine-3-methanamine

Isoxazolo[5,4-b]pyridine-3-methanamine

Cat. No.: B15203806
M. Wt: 149.15 g/mol
InChI Key: HRLYWEQBASMTOD-UHFFFAOYSA-N
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Description

Isoxazolo[5,4-b]pyridine-3-methanamine is a heterocyclic compound characterized by a fused isoxazole and pyridine ring system. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, agrochemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoxazolo[5,4-b]pyridine derivatives typically involves the reaction of 5-aminoisoxazoles with 1,3-dielectrophiles. One common method includes the use of 5-amino-3-methylisoxazole as a starting material, which undergoes heterocyclization reactions with 1,3-electrophilic agents . Another approach involves the condensation of isatins, 3-methylisoxazol-5-amine, and cyclic enolizable carbonyl compounds in ethylene glycol at 80°C .

Industrial Production Methods

Industrial production methods for isoxazolo[5,4-b]pyridine derivatives are not extensively documented. the use of scalable and eco-friendly synthetic strategies, such as catalyst-free one-pot reactions, is preferred for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Isoxazolo[5,4-b]pyridine-3-methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized isoxazolo[5,4-b]pyridine derivatives .

Scientific Research Applications

Isoxazolo[5,4-b]pyridine-3-methanamine has a broad range of scientific research applications:

Mechanism of Action

The mechanism of action of isoxazolo[5,4-b]pyridine-3-methanamine involves its interaction with specific molecular targets and pathways. For instance, some derivatives have been studied as inhibitors of cytochrome P450 enzymes, which are involved in the biosynthesis of steroid hormones . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Isoxazolo[5,4-b]pyridine-3-methanamine can be compared with other similar heterocyclic compounds, such as:

This compound stands out due to its unique combination of isoxazole and pyridine rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

IUPAC Name

[1,2]oxazolo[5,4-b]pyridin-3-ylmethanamine

InChI

InChI=1S/C7H7N3O/c8-4-6-5-2-1-3-9-7(5)11-10-6/h1-3H,4,8H2

InChI Key

HRLYWEQBASMTOD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)ON=C2CN

Origin of Product

United States

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